molecular formula C21H17ClN4O3 B2984160 (Z)-4-chloro-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide CAS No. 885183-24-4

(Z)-4-chloro-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide

Cat. No.: B2984160
CAS No.: 885183-24-4
M. Wt: 408.84
InChI Key: NHDRQWGCLXRHOT-ZCXUNETKSA-N
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Description

(Z)-4-chloro-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide is a structurally complex small molecule characterized by a Z-configuration ethylidene group bridging a 1H-isoindol-3-yl core, a cyano substituent, and a 2-methoxyethylamino side chain. The benzamide moiety at the 4-position features a chloro substituent, which may enhance electronic interactions and lipophilicity compared to analogs with methyl or methoxy groups .

Properties

IUPAC Name

4-chloro-N-[(3Z)-3-[1-cyano-2-(2-methoxyethylamino)-2-oxoethylidene]isoindol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-29-11-10-24-21(28)17(12-23)18-15-4-2-3-5-16(15)19(25-18)26-20(27)13-6-8-14(22)9-7-13/h2-9H,10-11H2,1H3,(H,24,28)(H,25,26,27)/b18-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDRQWGCLXRHOT-ZCXUNETKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-chloro-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide typically involves multiple steps, including the formation of the isoindole ring, the introduction of the cyano group, and the final coupling with the benzamide moiety. Common reagents used in these reactions include chloroform, methanol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-chloro-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The chloro group can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a range of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-chloro-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of specific structural modifications on biological activity. It may serve as a model compound for understanding the interactions between small molecules and biological targets.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged to develop new products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (Z)-4-chloro-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table and discussion highlight key structural and functional differences between the target compound and its closest analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent on Benzamide Amino Group Substituent Core Structure Functional Group Reference
Target Compound 4-chloro 2-methoxyethyl 1H-isoindol-3-yl Carboxamide N/A
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide 2-chlorobenzyl N/A Indol-3-ylidene Thiosemicarbazone
N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide 4-methyl 3-methoxypropyl 1H-isoindol-1-yl Carboxamide

Substituent Effects on Benzamide

  • Chloro vs. Methyl Groups: The 4-chloro substituent in the target compound increases electron-withdrawing effects compared to the 4-methyl group in the analog from .
  • Chlorobenzyl vs. Benzamide : The 2-chlorobenzyl group in ’s compound introduces steric bulk and distinct electronic properties, favoring interactions with hydrophobic pockets. However, the absence of a direct benzamide linkage may reduce hydrogen-bonding capacity compared to the target compound .

Side Chain Modifications

  • 2-Methoxyethyl vs. 3-Methoxypropyl : The shorter methoxyethyl chain in the target compound may reduce conformational flexibility compared to the methoxypropyl chain in the analog. This could influence binding affinity and selectivity, as longer chains might enhance solubility but reduce target specificity .
  • Thiosemicarbazone vs. Carboxamide : The thiosemicarbazone group in ’s compound enables metal chelation (e.g., Fe³⁺ or Cu²⁺), a property absent in the carboxamide-based target compound. This suggests divergent pharmacological applications—thiosemicarbazones are often explored as anticancer agents, while carboxamides may favor protease or kinase inhibition .

Core Structure and Configuration

  • Isoindole vs. Indole: The 1H-isoindol-3-yl core in the target compound provides a planar aromatic system distinct from the indol-3-ylidene core in ’s compound.

Biological Activity

(Z)-4-chloro-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores the compound's synthesis, biological mechanisms, and its implications for drug development.

The synthesis of this compound typically involves several steps, including the formation of the isoindole core and the introduction of functional groups such as cyano and methoxyethylamino. The following table summarizes the key synthetic routes:

StepReaction TypeDescription
1CyclizationFormation of the isoindole core from a suitable precursor.
2Nucleophilic SubstitutionIntroduction of the cyano group using cyanide salts.
3Nucleophilic AttackReaction with 2-methoxyethylamine to attach the methoxyethylamino group.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The compound's structure enables it to modulate the activity of these targets, leading to potential therapeutic effects:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could interact with receptors that play roles in neurological disorders.

Research Findings

Recent studies have demonstrated promising antitumor activity for related compounds containing similar structural motifs. For instance, a study evaluated various benzimidazole derivatives, revealing that compounds with cyano groups exhibited significant cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values ranging from 0.85 to 6.75 µM . This suggests that this compound may also possess similar or enhanced biological activities.

Case Studies

In vitro assays have been conducted to assess the cytotoxic effects of compounds similar to this compound:

CompoundCell LineIC50 (µM)Assay Type
Compound 5A5492.12 ± 0.212D Assay
Compound 6HCC8275.13 ± 0.973D Assay
Compound 8NCI-H3586.75 ± 0.19Both

These findings indicate that structural modifications can significantly affect biological activity and selectivity toward cancer cells.

Therapeutic Implications

The potential therapeutic applications of this compound include:

Cancer Treatments : Given its potential antitumor properties, this compound could be explored as a lead candidate in developing new anticancer therapies.

Neurological Disorders : Its ability to modulate specific pathways may also make it a candidate for treating conditions like Alzheimer's disease.

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